molecular formula C17H26N2O3 B13775144 Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)- CAS No. 93814-29-0

Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)-

Cat. No.: B13775144
CAS No.: 93814-29-0
M. Wt: 306.4 g/mol
InChI Key: MDZWVSKNPAQTTG-UHFFFAOYSA-N
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Description

ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- is a synthetic organic compound that belongs to the class of acetanilide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- typically involves the reaction of phenylamine (aniline) with ethanoic acid or ethanoic anhydride to form the acetanilide core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as an analgesic and antipyretic agent.

    Industry: Utilized in the manufacture of dyestuffs, rubber, and other industrial products.

Mechanism of Action

The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- include other acetanilide derivatives such as:

    N-phenylacetamide: A simpler acetanilide derivative with a phenyl ring attached to an acetamido group.

    N-methylacetamide: Another derivative with a methyl group attached to the acetamido group.

Uniqueness

The presence of the dimethylcarbamoylmethyl and isopentyloxy groups enhances its reactivity and potential for diverse applications in various fields .

Properties

CAS No.

93814-29-0

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[N-acetyl-4-(3-methylbutoxy)anilino]-N,N-dimethylacetamide

InChI

InChI=1S/C17H26N2O3/c1-13(2)10-11-22-16-8-6-15(7-9-16)19(14(3)20)12-17(21)18(4)5/h6-9,13H,10-12H2,1-5H3

InChI Key

MDZWVSKNPAQTTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

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